3,4-Dichloro-4'-ethylbenzophenone
Overview
Description
3,4-Dichloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H12Cl2O and a molecular weight of 279.16 g/mol . It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group. This compound is primarily used in scientific research and industrial applications.
Mechanism of Action
Mode of Action
It’s known that benzophenones can undergo nucleophilic addition with amines to form unstable carbinolamines . This suggests that 3,4-Dichloro-4’-ethylbenzophenone may interact with its targets through similar mechanisms .
Biochemical Pathways
Based on its chemical structure, it may influence pathways involving aromatic compounds and ketones .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity, molecular weight (27916 g/mol), and the presence of functional groups such as the carbonyl group .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-4’-ethylbenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a biochemical reagent in proteomics research . The compound’s interactions with enzymes and proteins can be attributed to its structural features, which allow it to bind to specific active sites on these biomolecules. This binding can result in either the inhibition or activation of the enzyme’s activity, depending on the nature of the interaction .
Cellular Effects
The effects of 3,4-Dichloro-4’-ethylbenzophenone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . Additionally, 3,4-Dichloro-4’-ethylbenzophenone can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3,4-Dichloro-4’-ethylbenzophenone exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity . This binding can also result in changes in gene expression, as the compound can interact with transcription factors and other regulatory proteins . The precise nature of these interactions depends on the structural features of 3,4-Dichloro-4’-ethylbenzophenone and the biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-4’-ethylbenzophenone can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 3,4-Dichloro-4’-ethylbenzophenone remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-4’-ethylbenzophenone can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels . Understanding these dosage effects is essential for determining the safe and effective use of 3,4-Dichloro-4’-ethylbenzophenone in research .
Metabolic Pathways
3,4-Dichloro-4’-ethylbenzophenone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is determined by its ability to bind to and modulate the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3,4-Dichloro-4’-ethylbenzophenone is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of 3,4-Dichloro-4’-ethylbenzophenone is crucial for elucidating its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 3,4-Dichloro-4’-ethylbenzophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . By understanding the subcellular localization of 3,4-Dichloro-4’-ethylbenzophenone, researchers can gain insights into its specific roles in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-4’-ethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the acylation of 3,4-dichlorobenzoyl chloride with 4-ethylbenzene in the presence of an aluminum chloride catalyst. The reaction typically occurs in a non-polar solvent such as petroleum ether .
Industrial Production Methods: Industrial production methods for 3,4-Dichloro-4’-ethylbenzophenone are similar to laboratory synthesis but on a larger scale. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-4’-ethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,4-Dichloro-4’-ethylbenzophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: Similar structure but lacks the ethyl group.
3,4-Dichlorobenzophenone: Similar structure but lacks the ethyl group.
4-Ethylbenzophenone: Similar structure but lacks the chlorine atoms.
Uniqueness: 3,4-Dichloro-4’-ethylbenzophenone is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-ethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUEQJULCZANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374173 | |
Record name | 3,4-Dichloro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-28-5 | |
Record name | 3,4-Dichloro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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